molecular formula C18H17N5O3 B11984815 3-(3,4-dimethoxyphenyl)-N'-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide

3-(3,4-dimethoxyphenyl)-N'-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11984815
M. Wt: 351.4 g/mol
InChI Key: SPAMWQCXXWCZKU-RGVLZGJSSA-N
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Description

3-(3,4-Dimethoxyphenyl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring, a pyridine moiety, and a dimethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core. The next step includes the introduction of the dimethoxyphenyl group through electrophilic substitution reactions. Finally, the pyridine moiety is added via a condensation reaction with pyridine-2-carbaldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for electrophilic substitution.

Major Products

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Halogenated derivatives and alkylated products.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-propionic acid
  • 1-[3-(3,4-Dimethoxyphenyl)-2-propenoyl]pyrrolidine
  • (E)-3-(3,4-Dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, 3-(3,4-dimethoxyphenyl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrazole ring and pyridine moiety provide additional sites for chemical modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H17N5O3

Molecular Weight

351.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H17N5O3/c1-25-16-7-6-12(9-17(16)26-2)14-10-15(22-21-14)18(24)23-20-11-13-5-3-4-8-19-13/h3-11H,1-2H3,(H,21,22)(H,23,24)/b20-11+

InChI Key

SPAMWQCXXWCZKU-RGVLZGJSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=N3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=N3)OC

Origin of Product

United States

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